molecular formula C10H7F2N3O2 B10904693 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B10904693
M. Wt: 239.18 g/mol
InChI Key: YJYUPFDCPXIMTL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with difluoromethyl ketones under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrophenyl difluoromethyl sulphone
  • 3-Bromo-4-nitrophenyl difluoromethyl sulphone

Comparison

Compared to similar compounds, 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest due to its biological activities, particularly in antifungal and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group and a nitrophenyl moiety. This unique structure contributes to its biological properties, particularly its interaction with various enzymes and receptors.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits potent antifungal activity. The mechanism of action primarily involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts fungal growth and survival, making the compound effective against various phytopathogenic fungi.

Key Findings:

  • Inhibition Mechanism : The compound inhibits SDH, which is essential for ATP production in fungi, leading to cell death.
  • Effectiveness : It has been shown to be more effective than traditional fungicides like boscalid against several fungal strains .

Synthesis and Evaluation

A series of derivatives based on this compound have been synthesized and evaluated for their antifungal properties. For instance, derivatives such as 3-(difluoromethyl)-N-(4-(trifluoromethyl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide were tested against seven different phytopathogenic fungi, displaying moderate to excellent antifungal activities .

Comparative Studies

In comparative studies, various pyrazole derivatives were synthesized and their antifungal activities assessed. The results indicated that some derivatives exhibited significant activity against pathogens like Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The structure-activity relationship (SAR) analysis highlighted that specific functional groups enhance antifungal efficacy .

Table: Antifungal Activity of Selected Derivatives

Compound NameFungal Strain TestedInhibition Percentage (%)Reference
This compoundCytospora sp.85%
3-(difluoromethyl)-N-(4-(trifluoromethyl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamideColletotrichum gloeosporioides90%
3,4-diaryl-1H-pyrazolesFusarium solani78%

Anti-inflammatory Activity

In addition to its antifungal properties, this compound has also shown promising anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.

Key Findings:

  • COX-2 Inhibition : Several derivatives have been found to exhibit significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory conditions .
  • Comparative Efficacy : Some compounds demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Properties

Molecular Formula

C10H7F2N3O2

Molecular Weight

239.18 g/mol

IUPAC Name

3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C10H7F2N3O2/c11-10(12)9-5-6-14(13-9)7-1-3-8(4-2-7)15(16)17/h1-6,10H

InChI Key

YJYUPFDCPXIMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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